maltotriose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Amylotriose is a natural product found in Aureobasidium pullulans, Cyttaria darwinii, and Allium sativum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Maltotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose (B133400), a trisaccharide of significant interest in various scientific and industrial fields, is a fundamental carbohydrate unit derived from starch hydrolysis. A comprehensive understanding of its chemical structure and bonding is paramount for its application in food science, biotechnology, and pharmaceutical development. This technical guide provides a detailed exploration of the molecular architecture of this compound, including its monosaccharide composition, the nature of its glycosidic linkages, and its key physicochemical properties. Furthermore, this document outlines the detailed experimental protocols for the structural elucidation of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this important oligosaccharide.

Core Chemical Structure and Bonding of this compound

This compound is a non-reducing trisaccharide with the chemical formula C₁₈H₃₂O₁₆.[1] It is composed of three α-D-glucopyranose units linked in a linear fashion. The bonding between these glucose monomers is exclusively through α-1,4 glycosidic linkages.[1][2] This specific arrangement of monosaccharides and the nature of the bonds connecting them define the unique chemical and physical properties of this compound.

The systematic IUPAC name for this compound is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[1] The molecule has a reducing end at the C1 hydroxyl group of the terminal glucose unit, which can exist in equilibrium between the cyclic hemiacetal and the open-chain aldehyde form.

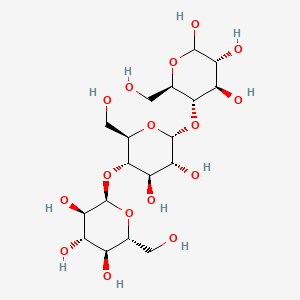

The diagram below, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the α-1,4 glycosidic bonds between the glucose units.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

The structural arrangement of this compound dictates its physicochemical properties, which are crucial for its various applications. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | |

| Appearance | White crystalline powder | |

| Sweetness | Approximately 0.32 times that of sucrose (B13894) | [3] |

| Viscosity | Lower than other oligosaccharides at the same concentration | [3] |

| Heat and Acid Resistance | Better than sucrose and glucose | [3] |

| Hygroscopicity | High | [3] |

| Solubility | Highly soluble in water | |

| Optical Rotation [α]D | +160° (in H₂O) | [4] |

Experimental Protocols for Structural Elucidation

The definitive structure of this compound has been established through a combination of chemical and spectroscopic techniques. The following sections provide detailed methodologies for the key experiments employed in the structural analysis of oligosaccharides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. For oligosaccharides, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete structural assignment.

-

Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Lyophilization: Freeze the sample and lyophilize to remove any residual H₂O.

-

Re-dissolution: Re-dissolve the lyophilized sample in 0.5 mL of D₂O (99.96%).

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 10-15 ppm.

-

-

Data Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum.

-

Analysis: The anomeric proton signals (H-1) typically appear in the region of δ 4.5-5.5 ppm. The coupling constants (³J(H,H)) of these signals are crucial for determining the anomeric configuration (α or β). For α-anomers, the ³J(H1,H2) is typically around 2-4 Hz, while for β-anomers, it is around 7-9 Hz.[5][6]

-

-

¹³C NMR:

-

Instrument: Same as for ¹H NMR.

-

Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Analysis: The anomeric carbon signals (C-1) are typically found in the range of δ 90-110 ppm.[7]

-

2D NMR experiments are essential for assigning all the proton and carbon signals and for determining the connectivity between the monosaccharide units.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same glucose residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., a single glucose residue). A mixing time of 80-120 ms (B15284909) is typically used.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of one glucose to C-4 of the next).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm the glycosidic linkage and determine the three-dimensional conformation.

The following diagram illustrates the general workflow for NMR-based structural elucidation of an oligosaccharide like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001262) [hmdb.ca]

- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iris.unina.it [iris.unina.it]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

The Discovery and History of Maltotriose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, holds a significant position in various biochemical and industrial processes. Its journey from being an uncharacterized component of starch hydrolysates to a well-defined molecule with understood metabolic pathways has been crucial for advancements in brewing science, food technology, and our understanding of carbohydrate metabolism. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical synthesis and degradation, and detailed experimental protocols for its analysis and production. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this important oligosaccharide.

A Historical Perspective on the Discovery of this compound

The history of this compound is intrinsically linked to the scientific exploration of starch and its components. While the precise first isolation of this compound is not definitively documented, its existence as an intermediate product of starch hydrolysis was implicitly understood by chemists in the 19th century who studied the conversion of starch into sugars by acids and enzymes.[1][2][3] The term "maltodextrin" was used to describe a range of glucose oligomers, of which this compound is the shortest.[4]

The definitive structural elucidation of this compound was a landmark achievement. In 1952 , M. L. Wolfrom and A. Thompson rigorously established its structure as three glucose molecules joined by α-1,4 glycosidic bonds. Their work involved meticulous chemical analyses, including methylation and periodate (B1199274) oxidation, which allowed them to determine the linkage positions and the anomeric configuration of the glycosidic bonds.

Subsequent research focused on its role in various biological systems, most notably in the brewing industry. The ability of different yeast strains to ferment this compound became a critical area of study, as it directly impacts the final alcohol content and flavor profile of beer.

Biochemical Pathways Involving this compound

This compound is a key player in the central carbohydrate metabolic pathway, primarily originating from the breakdown of starch and being utilized by various organisms as an energy source.

Synthesis of this compound: Enzymatic Hydrolysis of Starch

This compound is predominantly formed during the enzymatic hydrolysis of starch, a process central to both biological digestion and industrial applications.[5] The primary enzyme responsible for this is α-amylase , an endoamylase that randomly cleaves the α-1,4 glycosidic bonds within the starch polymer.[4] This process yields a mixture of glucose, maltose (B56501), this compound, and other larger oligosaccharides.[6]

The production of this compound can be optimized by controlling reaction conditions such as pH, temperature, and the specific type of α-amylase used.[7][8] Some α-amylases exhibit a higher propensity for producing this compound as a major end-product.[7]

Degradation of this compound: Yeast Fermentation

In microorganisms like Saccharomyces cerevisiae (brewer's and baker's yeast), this compound is a fermentable sugar, although its uptake and metabolism are often secondary to simpler sugars like glucose and maltose. The utilization of this compound is a critical factor in the efficiency of industrial fermentations.[9]

The degradation pathway involves:

-

Transport: this compound is transported across the yeast cell membrane by specific permeases. The AGT1 (α-glucoside transporter 1) permease is a key low-affinity transporter for this compound.[10][11] Other maltose transporters, such as those encoded by the MAL genes, can also transport this compound, albeit with varying efficiencies.[10]

-

Hydrolysis: Once inside the cell, this compound is hydrolyzed into three glucose molecules by the enzyme α-glucosidase (maltase).

-

Glycolysis: The resulting glucose molecules then enter the glycolytic pathway to produce ethanol (B145695) and carbon dioxide under anaerobic conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the enzymatic production and yeast-mediated transport of this compound.

Table 1: Kinetic Parameters of α-Amylase for Starch Hydrolysis

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (mmol product/mg protein/min) | Optimal pH | Optimal Temperature (°C) | Reference |

| Microbulbifer thermotolerans DAU221 | Soluble Starch | 1.08 | 1.736 (as this compound) | 6.0 | 50 | [7] |

| Bacillus subtilis XK-86 | Starch | - | - | 7.0 | 90 | [8] |

| Bacillus licheniformis | Amylopectin (B1267705) Potato Starch | - | - | 6.0 | 90 | [12] |

Table 2: Kinetic Parameters of this compound Transport in Saccharomyces Strains

| Yeast Strain | Transporter System | Km (mM) | Ki (mM) for Maltose | Ki (mM) for Glucose | Reference |

| S. uvarum (lager) 3021 | High-affinity | 1.3 | 58 | 177 | [13] |

| S. cerevisiae (ale) 3001 | High-affinity | 1.4 | 55 | 147 | [13] |

| S. cerevisiae | AGT1 | 36 ± 2 (low-affinity) | - | - | [10] |

| S. carlsbergensis PYCC 4457 | H+/symporter | ~24 | - | - | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Enzymatic Production of this compound from Starch

This protocol is adapted from studies on this compound-producing α-amylases.[6][7]

Objective: To produce this compound through the enzymatic hydrolysis of soluble starch.

Materials:

-

Soluble starch

-

α-amylase from Microbulbifer thermotolerans DAU221 (or other suitable this compound-producing amylase)

-

Sodium phosphate (B84403) buffer (pH 6.0)

-

Hydrochloric acid (HCl) or other suitable quenching agent

-

Water bath or incubator

-

Reaction vessels (e.g., test tubes or flasks)

Procedure:

-

Prepare a solution of soluble starch (e.g., 1% w/v) in sodium phosphate buffer (pH 6.0).

-

Pre-incubate the starch solution at the optimal temperature for the enzyme (e.g., 50°C for M. thermotolerans α-amylase).

-

Initiate the reaction by adding a predetermined amount of α-amylase to the starch solution. The enzyme concentration should be optimized for the desired yield and reaction time.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a specific duration (e.g., 1.76 hours).[7]

-

Terminate the reaction by rapidly decreasing the pH (e.g., by adding HCl) or by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

-

The resulting hydrolysate, containing this compound, can be analyzed or further purified.

Thin-Layer Chromatography (TLC) Analysis of Starch Hydrolysates

This protocol is a general method for the separation of malto-oligosaccharides.[15][16][17]

Objective: To qualitatively or semi-quantitatively analyze the composition of starch hydrolysates, including the presence of this compound.

Materials:

-

Silica (B1680970) gel TLC plates

-

Starch hydrolysate sample

-

Standard solutions of glucose, maltose, and this compound

-

Developing solvent (e.g., a mixture of chloroform, acetic acid, and water in a 3:3.5:0.5 ratio by volume)

-

Spraying reagent (e.g., 1 g diphenylamine (B1679370) and 1 ml aniline (B41778) in 100 ml acetone, mixed with 85% orthophosphoric acid at a 10:1 v/v ratio just before use)

-

Chromatography tank

-

Oven or hot plate

Procedure:

-

Spot small volumes of the starch hydrolysate and the standard sugar solutions onto the baseline of a silica gel TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a chromatography tank containing the developing solvent, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate until it reaches a desired height.

-

Remove the plate from the tank and allow it to air dry completely.

-

Spray the plate evenly with the detection reagent.

-

Heat the plate in an oven or on a hot plate until colored spots appear.

-

Identify the components of the hydrolysate by comparing their Rf values to those of the standards.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on common HPLC methods for carbohydrate analysis.[18][19][20]

Objective: To accurately quantify the concentration of this compound in a sample.

Materials:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

-

Amino-propyl bonded silica column (or other suitable carbohydrate analysis column)

-

Mobile phase (e.g., acetonitrile/water, typically in a ratio of 70:30 to 80:20 v/v)

-

Sample to be analyzed, filtered through a 0.45 µm filter

-

Standard solutions of this compound of known concentrations

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare a calibration curve by injecting known concentrations of the this compound standard and recording the peak areas.

-

Inject the filtered sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

The journey of this compound from an indistinct component of starch derivatives to a molecule with a well-defined structure and understood metabolic significance underscores the progress in carbohydrate chemistry and biochemistry. For researchers and professionals in drug development, a thorough understanding of its synthesis, degradation, and analytical methodologies is crucial for applications ranging from optimizing fermentation processes to developing novel food ingredients and understanding carbohydrate-related metabolic disorders. The provided protocols and quantitative data serve as a valuable resource for further research and development in these fields.

References

- 1. The History of Maltose-active Disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Starch hydrolysis: Significance and symbolism [wisdomlib.org]

- 6. article.sciencepg.com [article.sciencepg.com]

- 7. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. cris.vtt.fi [cris.vtt.fi]

- 10. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The effect of process conditions on the alpha-amylolytic hydrolysis of amylopectin potato starch: An experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

The Crossroads of Starch Metabolism: An In-depth Technical Guide to Maltotriose Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose (B133400), a trisaccharide composed of three α-1,4-linked glucose units, occupies a critical juncture in plant carbohydrate metabolism. While traditionally viewed as a transient intermediate in the catabolism of starch, emerging evidence points towards a more complex role, including the potential for de novo biosynthesis. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of this compound in plants, delving into the key enzymes, their regulation, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers investigating plant carbohydrate metabolism and for professionals in drug development exploring novel enzymatic targets.

Section 1: this compound Biosynthesis Pathways

This compound in plants is primarily generated through two distinct pathways: as a product of starch degradation and through a putative de novo synthesis route.

Formation via Starch Degradation

The canonical pathway for this compound formation is during the breakdown of transitory starch in the chloroplasts at night. This multi-step process involves the coordinated action of several key enzymes.

-

β-Amylase (BAM): This exohydrolase attacks the non-reducing ends of starch chains, releasing successive maltose (B56501) units. However, its action is impeded by α-1,6 branch points and it cannot hydrolyze the final few linkages of a linear chain, leaving behind this compound and other small maltooligosaccharides.

-

Isoamylase (ISA) and Pullulanase (PUL): These debranching enzymes hydrolyze the α-1,6 glycosidic bonds in amylopectin, creating linear glucan chains that are then accessible to β-amylase. The concerted action of these enzymes leads to the accumulation of various maltooligosaccharides, including this compound.

-

Disproportionating Enzyme 1 (DPE1): Located in the plastid, DPE1 is a 4-α-glucanotransferase that plays a crucial role in metabolizing maltooligosaccharides. It can transfer a glucosyl or maltosyl unit from one maltooligosaccharide to another. For instance, it can convert two molecules of this compound into one molecule of maltopentaose (B1148383) and one molecule of glucose. This action is vital for preventing the accumulation of small oligosaccharides that cannot be further processed by β-amylase.[1]

De Novo Biosynthesis of this compound

Evidence from studies on spinach chloroplasts suggests the existence of a de novo biosynthetic pathway for this compound, independent of starch degradation. This pathway is proposed to initiate from the reducing end of the sugar.

-

Maltose Synthase-like Activity: A proposed mechanism involves an enzyme with maltose synthase-like activity that utilizes α-D-glucose-1-phosphate (G1P) as a substrate. The synthesis is thought to proceed through a double displacement mechanism, involving glucosyl and maltosyl enzyme intermediates, ultimately leading to the formation of this compound.

Section 2: Key Enzymes and Their Kinetic Properties

The biosynthesis and metabolism of this compound are governed by the specific activities of several enzymes. Understanding their kinetic parameters is crucial for modeling metabolic fluxes and for potential targeted interventions.

| Enzyme | Location | Substrate(s) | Product(s) | Km | Vmax | Optimal pH |

| β-Amylase (BAM) | Chloroplast, Cytosol | Starch, Maltooligosaccharides | Maltose, Limit Dextrins | Varies with substrate | - | 6.0-7.0 |

| Isoamylase (ISA) | Plastid | Amylopectin, Glycogen | Linear α-glucans | Varies with substrate | - | 6.8-7.5 |

| Pullulanase (PUL) | Plastid | Pullulan, Amylopectin | This compound, Linear α-glucans | Varies with substrate | - | 5.0-6.0 |

| Disproportionating Enzyme 1 (DPE1) | Plastid | Maltooligosaccharides (e.g., this compound) | Glucose, Longer Maltooligosaccharides | Varies with substrate | - | 7.0 |

| Disproportionating Enzyme 2 (DPE2) | Cytosol | Maltose, Heteroglycans | Glucose, Glucosylated Heteroglycans | Maltose: ~5 mM | - | 7.5 |

| Maltose Synthase (putative) | Chloroplast | α-D-Glucose-1-Phosphate | Maltose, this compound | G1P: ~1.5 mM (for maltose synthesis) | - | 8.0 |

Note: Specific kinetic values (Km, Vmax) are highly dependent on the plant species, isoenzyme, and experimental conditions. The values presented are indicative and gathered from various sources.

Section 3: Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes involved in this compound biosynthesis and for the quantification of this compound itself.

Disproportionating Enzyme 1 (DPE1) Activity Assay

Principle: This assay measures the release of glucose from this compound, which is then quantified using a coupled enzymatic reaction.

Materials:

-

Plant tissue extract

-

Reaction buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM NADP⁺

-

Substrate: 50 mM this compound

-

Coupling enzymes: Hexokinase (2 units/mL), Glucose-6-phosphate dehydrogenase (1 unit/mL)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and coupling enzymes.

-

Add the plant tissue extract to the reaction mixture and incubate for 5 minutes at 30°C to consume any endogenous glucose.

-

Initiate the reaction by adding the this compound substrate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH.

-

Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Isoamylase (Pullulanase) Activity Assay

Principle: This colorimetric assay measures the release of reducing sugars from pullulan, a substrate specifically hydrolyzed by pullulanase-type isoamylases.

Materials:

-

Plant tissue extract

-

Reaction buffer: 100 mM Sodium Acetate (pH 5.0)

-

Substrate: 1% (w/v) Pullulan solution in reaction buffer

-

DNS (3,5-Dinitrosalicylic acid) reagent

-

Spectrophotometer

Procedure:

-

Incubate the plant tissue extract with the pullulan substrate solution at 40°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding DNS reagent.

-

Boil the mixture for 5-10 minutes to allow for color development.

-

Cool the samples to room temperature and measure the absorbance at 540 nm.

-

Quantify the amount of reducing sugar released using a standard curve prepared with a known concentration of this compound or glucose.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC with a suitable column and detector allows for the separation and quantification of different sugars, including this compound, in a complex plant extract.

Materials:

-

Plant tissue extract, deproteinized and filtered

-

HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)

-

Carbohydrate analysis column (e.g., Aminex HPX-87P)

-

Mobile phase: Ultrapure water

-

This compound standard solutions for calibration

Procedure:

-

Prepare a series of this compound standard solutions of known concentrations.

-

Inject the standards and the prepared plant extract onto the HPLC column.

-

Run the analysis with an isocratic flow of the mobile phase at a constant column temperature (e.g., 80-85°C).

-

Detect the separated sugars using the RI or PAD detector.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Section 4: Signaling Pathways and Logical Relationships

The biosynthesis and metabolism of this compound are tightly regulated and integrated with other metabolic pathways, particularly those of starch and sucrose (B13894) synthesis. Light and the plant's overall carbon status are key regulatory signals.

Starch Degradation and this compound Formation Workflow

Caption: Workflow of starch degradation leading to this compound formation.

Proposed De Novo this compound Biosynthesis Pathway

Caption: Proposed de novo biosynthesis pathway of this compound from G1P.

Regulatory Signaling of Starch Metabolism

References

An In-depth Technical Guide to the Enzymatic Synthesis of Maltotriose from Starch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of maltotriose (B133400) from various starch sources. It details the core methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are engaged in the production and application of specific maltooligosaccharides.

Introduction

This compound, a trisaccharide composed of three α-1,4 linked glucose units, is a key maltooligosaccharide with significant applications in the food, pharmaceutical, and biotechnology industries. Its utility stems from its specific physicochemical properties, including its role as a fermentable sugar, a humectant, and a bulking agent. The enzymatic synthesis of this compound from abundant and renewable starch sources offers a highly specific and efficient production method compared to traditional chemical hydrolysis. This guide explores the core enzymatic strategies for this bioconversion.

Enzymatic Pathways for this compound Synthesis

The enzymatic conversion of starch to this compound is a multi-step process involving the synergistic action of various amylolytic enzymes. Starch, a complex carbohydrate, is composed of two main polymers: amylose, a linear chain of α-1,4 linked glucose units, and amylopectin, a highly branched structure with both α-1,4 and α-1,6 glycosidic linkages. The targeted production of this compound requires the precise cleavage of these bonds.

The primary enzymes involved in this process are:

-

α-Amylase (EC 3.2.1.1): This endo-acting enzyme randomly hydrolyzes the internal α-1,4 glycosidic bonds of starch, rapidly reducing the viscosity of the starch slurry and producing shorter maltooligosaccharides, including maltodextrins, maltose (B56501), and this compound.[1][2] The choice of α-amylase is critical, as different microbial sources yield enzymes with varying product specificities.[3][4]

-

Pullulanase (EC 3.2.1.41): This debranching enzyme specifically hydrolyzes the α-1,6 glycosidic linkages in amylopectin.[5][6] Its action is crucial for increasing the yield of linear oligosaccharides like this compound by making the branched segments of starch accessible to α-amylase.[6][7]

-

β-Amylase (EC 3.2.1.2): This exo-acting enzyme hydrolyzes α-1,4 glycosidic bonds from the non-reducing end of starch chains, producing maltose. While not directly producing this compound, it can be used in combination with other enzymes to control the final product profile.

A specialized class of enzymes, This compound-producing amylases , have also been identified from various microorganisms. These enzymes are capable of directly hydrolyzing starch to yield this compound as the primary product.[8]

The general enzymatic pathway for this compound synthesis from starch can be visualized as follows:

Quantitative Data on this compound Synthesis

The yield and purity of this compound are influenced by several factors, including the starch source, the type and concentration of enzymes, and the reaction conditions. The following tables summarize quantitative data from various studies on the enzymatic production of this compound.

Table 1: Comparison of this compound Production from Different Starch Sources

| Starch Source | Key Enzymes Used | Temperature (°C) | pH | Reaction Time (h) | This compound Yield/Composition | Reference |

| Soluble Starch | α-Amylase (from Microbulbifer thermotolerans) | 44.95 | 6.35 | 1.76 | Major product | [8] |

| Corn Starch | α-Amylase, β-Amylase | - | - | - | DP3 present in hydrolysate | [9][10] |

| Rice Starch | α-Amylase, β-Amylase, Pullulanase | - | - | - | Lower impurities (including this compound) compared to corn starch in maltose production | [11][12] |

| Cassava Starch | α-Amylase | 60 | - | 1 | 36% conversion to G2, G3, G4 | [8] |

| Pullulan | Pullulanase | 45 | 5.0 | 6 | 93.5% purity, 87.3% yield | [5][13] |

Table 2: Optimal Conditions for Key Enzymes in this compound Synthesis

| Enzyme | Source Organism | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |

| α-Amylase | Microbulbifer thermotolerans DAU221 | 50 | 6.0 | Produces this compound as a major product. | [8][14] |

| α-Amylase | Bacillus licheniformis | ~37 | 7.0 | High production of α-amylase. | [1][15] |

| Pullulanase | - | 45 | 5.0 | Used for hydrolysis of pullulan to this compound. | [5][13] |

| This compound-producing amylase | Microbacterium imperiale | 50 | 6.5-7.0 | Produces syrup with 55-60% this compound. | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound from starch.

General Experimental Workflow

The overall process for producing and purifying this compound from starch typically involves the following stages:

Protocol for Enzymatic Hydrolysis of Starch

This protocol is a generalized procedure based on common practices reported in the literature.[8][9][11] Researchers should optimize the specific parameters based on their chosen starch source and enzymes.

Materials:

-

Starch (e.g., corn, potato, or rice starch)

-

Thermostable α-amylase (e.g., from Bacillus licheniformis)

-

Pullulanase

-

This compound-producing α-amylase (optional)

-

Phosphate buffer or Acetate buffer (pH range 5.0-7.0)

-

Calcium chloride (CaCl₂) solution (if required for enzyme stability)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Starch Slurry Preparation: Prepare a 10-30% (w/v) starch slurry in the appropriate buffer.

-

Liquefaction:

-

Adjust the pH of the slurry to the optimal range for the thermostable α-amylase (typically pH 6.0-7.0).

-

Add CaCl₂ if necessary for enzyme stability.

-

Add the thermostable α-amylase (e.g., 1500-3000 U/g of starch).

-

Heat the slurry to 90-100°C with continuous stirring for 1-2 hours to gelatinize the starch and initiate hydrolysis.

-

-

Saccharification:

-

Cool the liquefied starch solution to the optimal temperature for the saccharifying enzymes (typically 45-60°C).

-

Adjust the pH to the optimal range for pullulanase and the second α-amylase (typically pH 5.0-6.5).

-

Add pullulanase (e.g., 10-30 U/g of starch) and a this compound-producing α-amylase or another suitable α-amylase.

-

Incubate the mixture for 24-48 hours with gentle agitation. Monitor the formation of this compound periodically using techniques like HPLC.

-

-

Enzyme Inactivation:

-

Terminate the enzymatic reaction by heating the solution to 100°C for 10-15 minutes or by adjusting the pH to a value that inactivates the enzymes.

-

Protocol for Purification of this compound

This protocol outlines a general procedure for purifying this compound from the enzymatic hydrolysate.[16]

Materials:

-

Crude this compound syrup from the hydrolysis step

-

Activated carbon

-

Diatomaceous earth (e.g., Celite)

-

Ion-exchange resins (cationic and anionic)

-

Gel filtration chromatography column (e.g., Sephadex G-25)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Decolorization and Filtration:

-

Add activated carbon (1-2% w/v) to the crude syrup and stir for 30-60 minutes at room temperature to remove colored impurities.

-

Filter the mixture through a bed of diatomaceous earth to remove the carbon and any suspended solids.

-

-

Ion Exchange Chromatography:

-

Pass the decolorized syrup through a column packed with a strong acid cation exchange resin followed by a column with a weak base anion exchange resin to remove salts and charged molecules.

-

-

Ethanol Precipitation (Optional):

-

Concentrate the deionized syrup under vacuum.

-

Add ethanol to the concentrated syrup (e.g., 2-4 volumes) to precipitate higher molecular weight dextrins.

-

Centrifuge to collect the supernatant containing this compound and other smaller oligosaccharides.

-

-

Gel Filtration Chromatography:

-

Concentrate the supernatant and apply it to a gel filtration column (e.g., Sephadex G-25) equilibrated with deionized water.

-

Elute with deionized water and collect fractions.

-

Analyze the fractions for this compound content using HPLC.

-

-

Pooling and Drying:

-

Pool the fractions containing high-purity this compound.

-

Lyophilize or spray-dry the pooled fractions to obtain a purified this compound powder.

-

Conclusion

The enzymatic synthesis of this compound from starch is a robust and highly specific method that can be tailored to achieve high yields and purity. The selection of appropriate enzymes, optimization of reaction conditions, and implementation of effective purification strategies are paramount to a successful production process. This guide provides a foundational understanding and practical protocols to aid researchers in this field. Further research into novel microbial enzymes with enhanced this compound-producing capabilities and the development of more efficient and scalable purification technologies will continue to advance the industrial production of this valuable oligosaccharide.

References

- 1. Comparative study on production of a-Amylase from Bacillus licheniformis strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of a Novel Short Linear Maltodextrin from Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccess.uoc.edu [openaccess.uoc.edu]

- 4. scispace.com [scispace.com]

- 5. Preparation of this compound syrup from microbial Pullulan by using Pullulanase Enzyme – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Pullulanase: unleashing the power of enzyme with a promising future in the food industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of maltose and this compound from starch and pullulan by a immobilized multienzyme of pullulanase and β-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Production of Maltose Syrup by Enzymatic Conversion of Rice Starch | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US3788910A - Extraction and purification of this compound and maltotetrose - Google Patents [patents.google.com]

physical and chemical properties of maltotriose

An In-depth Technical Guide to the Physical and Chemical Properties of Maltotriose (B133400)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , a trisaccharide of significant interest in various scientific and industrial fields. The information is presented to support research, development, and quality control activities.

Physical Properties of this compound

This compound is a white, crystalline powder. Its physical characteristics are crucial for applications in formulation, material science, and as a standard in analytical chemistry. A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Notes and Conditions |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molecular Weight | 504.44 g/mol | Anhydrous basis. |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 132-135 °C | |

| 140-150 °C | ||

| >155 °C (decomposes) | ||

| Specific Optical Rotation ([α]D) | +160° to +162.5° | Typically measured at 20°C with c=1 or 2 in H₂O. |

| Solubility | ||

| in Water | Soluble, ~50 mg/mL | |

| in PBS (pH 7.2) | ~3 mg/mL | |

| in DMSO | ~15 mg/mL | |

| in Dimethylformamide | ~20 mg/mL | |

| Density (estimate) | ~1.44 g/cm³ |

Chemical Properties of this compound

This compound is a trisaccharide composed of three D-glucose units linked by α-1,4 glycosidic bonds. It is the shortest-chain oligosaccharide that can be classified as a maltodextrin (B1146171). The chemical reactivity and stability of this compound are central to its biological functions and applications. A summary of its key chemical properties is presented in Table 2.

Table 2: Chemical Properties of this compound

| Property | Description |

| IUPAC Name | (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

| Structure | A trisaccharide of three α-D-glucose units linked via α(1→4) glycosidic bonds. |

| Hydrolysis | Can be hydrolyzed into glucose and maltose (B56501) by enzymes such as α-amylase and α-glucosidase. |

| Maillard Reaction | As a reducing sugar, it undergoes non-enzymatic browning (Maillard reaction) with amino acids upon heating. |

| Stability | Stable under standard conditions. It is combustible and incompatible with strong oxidizing agents. |

| Biological Role | Acts as the primary inducer of the maltose regulon in Escherichia coli. |

Key Chemical Reactions and Biological Pathways

Enzymatic Hydrolysis

This compound is a substrate for various amylolytic enzymes. For instance, α-amylase can hydrolyze the α-1,4 glycosidic bonds to produce smaller sugars like maltose and glucose. The kinetics of this hydrolysis are dependent on factors such as pH, temperature, and enzyme concentration.

Caption: Workflow for the enzymatic hydrolysis of this compound.

Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars, such as this compound, that occurs with heating. This reaction is responsible for the development of color, flavor, and aroma in many food products. The reaction is influenced by temperature, time, and pH.

Maltose Regulon Signaling in E. coli

In Escherichia coli, the genes required for the transport and metabolism of maltose and maltodextrins are organized into the maltose (mal) regulon. The expression of these genes is positively controlled by the transcriptional activator protein, MalT. This compound is the natural inducer of this system. The activation of MalT is a key regulatory step and is also dependent on ATP. The activated MalT then binds to specific sites on the DNA, known as MalT boxes, located within the promoters of the mal operons, leading to transcription. The activity of MalT is negatively regulated by several factors, including the MalK protein (the ATPase subunit of the maltodextrin transporter) and the global regulator Mlc.

Caption: Simplified signaling pathway of the E. coli maltose regulon.

Experimental Protocols

The following sections provide detailed methodologies for determining some of the key properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid crystalline substance using a capillary melting point apparatus.

Materials:

-

This compound sample (dry and finely powdered)

-

Capillary melting point tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface and grind it into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

Repeat until the packed sample height is 2-3 mm.

-

-

Measurement:

-

Turn on the melting point apparatus and set a starting temperature approximately 15-20°C below the expected melting point of this compound.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating at a rapid rate (e.g., 10°C/minute) until the temperature is about 15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating and record the temperature at which the last crystal melts and the entire sample is a clear liquid (completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range.

-

Allow the apparatus to cool before performing replicate measurements with fresh samples.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Materials:

-

This compound

-

Distilled or deionized water (solvent)

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration system (e.g., syringe filters, 0.45 µm) or centrifuge

-

Analytical instrument for quantification (e.g., HPLC with a refractive index detector or an evaporative light scattering detector)

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of flasks containing a known volume of water. The presence of undissolved solid at the end of the experiment is essential.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the flasks at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved this compound from the undissolved solid by either centrifugation or filtration through a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the solvent.

-

Determine the concentration of this compound in the diluted filtrate using a calibrated analytical method, such as HPLC-RI or HPLC-ELSD.

-

Calculate the original concentration in the saturated solution, which represents the solubility of this compound under the specified conditions.

-

Determination of Specific Optical Rotation

This protocol outlines the procedure for measuring the specific optical rotation of this compound using a polarimeter.

Materials:

-

This compound

-

High-purity water

-

Volumetric flask

-

Analytical balance

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter sample cell (e.g., 1 dm path length)

Procedure:

-

Instrument Warm-up and Calibration:

-

Turn on the polarimeter's sodium lamp and allow it to warm up for at least 10 minutes to ensure a stable light source.

-

Calibrate the instrument by filling the sample cell with the solvent (water) and setting the reading to zero.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the this compound in a volumetric flask with high-purity water to create a solution of known concentration (c), typically expressed in g/100 mL.

-

Ensure the sample is completely dissolved and the solution is free of air bubbles.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution, then fill the cell completely, ensuring no air bubbles are trapped in the light path.

-

Place the filled sample cell into the polarimeter.

-

Look through the eyepiece and rotate the analyzer until the fields of view are of equal brightness.

-

Record the observed angle of rotation (α). Take multiple readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using Biot's law: [α]ᵀλ = α / (l × c) Where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL (or g/100mL if the formula is adjusted accordingly).

-

-

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound, which can be adapted for quantifying its purity or its concentration in a sample, such as following enzymatic hydrolysis.

Materials:

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD).

-

Amine-based (NH₂) or ligand-exchange chromatography column (e.g., SHISEIDO CAPCELL NH₂, Shodex SUGAR KS-801).

-

Mobile phase: Acetonitrile and high-purity water mixture (e.g., 65:35 v/v for an NH₂ column).

-

This compound standard for calibration.

-

Sample for analysis, appropriately diluted and filtered.

Procedure:

-

System Preparation:

-

Prepare the mobile phase, filter it through a 0.45 µm membrane, and degas it.

-

Install the appropriate column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 85°C for a ligand-exchange column) until a stable baseline is achieved.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound at different known concentrations.

-

Inject each standard solution into the HPLC system and record the chromatograms.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

-

Sample Analysis:

-

Prepare the sample solution by dissolving it in the mobile phase or water, and filter it through a 0.22 µm syringe filter.

-

Inject the prepared sample into the HPLC system under the same conditions used for the standards.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Quantification:

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by using the calibration curve.

-

Maltotriose: A Fundamental Unit of Starch - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Starch, a ubiquitous polysaccharide synthesized by plants, serves as a primary source of energy for a vast array of organisms. Its complex structure, composed of amylose (B160209) and amylopectin, is a polymer of glucose units linked primarily by α-1,4 and, in the case of amylopectin, α-1,6 glycosidic bonds.[1][2][3] The enzymatic breakdown of this intricate macromolecule yields a variety of smaller oligosaccharides, among which maltotriose (B133400), a trisaccharide of glucose, emerges as a key functional unit. This compound, consisting of three glucose molecules linked by α-1,4 glycosidic bonds, is a principal product of starch hydrolysis by α-amylase and plays a pivotal role in cellular metabolism and signaling.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its generation from starch, its transport and metabolism in microbial systems, and its function as a signaling molecule. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Starch Structure and the Generation of this compound

Starch is a heterogeneous polymer comprised of two distinct macromolecules: amylose and amylopectin. Amylose is a predominantly linear chain of glucose units connected by α-1,4 glycosidic linkages, which adopts a helical conformation.[1][2] Amylopectin, the major component of most starches (typically 70-80%), is a highly branched polymer with a backbone of α-1,4 linked glucose and branch points formed by α-1,6 glycosidic bonds occurring every 24-30 glucose residues.[1][3][6]

The initial and critical step in the utilization of starch is its enzymatic hydrolysis, primarily catalyzed by α-amylases (EC 3.2.1.1). These endo-acting enzymes randomly cleave internal α-1,4 glycosidic bonds within the starch polymer, leading to a mixture of linear and branched oligosaccharides of varying lengths.[5] this compound is a significant product of this hydrolysis, particularly from the amylose fraction.[4] Further degradation of branched α-limit dextrins by debranching enzymes, such as pullulanase, can also contribute to the pool of linear oligosaccharides, including this compound.

Quantitative Analysis of Starch Hydrolysis to this compound

The efficiency of this compound production from starch is dependent on the botanical source of the starch, the specific α-amylase used, and the reaction conditions. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of the enzyme for its substrate and its catalytic efficiency, respectively. Below is a comparative summary of kinetic parameters for α-amylases from various microbial sources acting on starch.

| α-Amylase Source Organism | Substrate | Km (mg/mL) | Vmax (μmol/min/mg or U/mg) | Reference |

| Bacillus licheniformis | Soluble Starch | 2.301 - 6.639 | 0.053 - 90.09 | |

| Bacillus gibsonii S213 | Soluble Starch | - | 5.429 (mg/mL maltose) | [7] |

| Bacillus sp. strain EF_TYK1-5 | Soluble Starch | 1.37 | 0.000074 (mmol) | [8] |

| Microbulbifer thermotolerans DAU221 | Soluble Starch | 1.08 | 1.736 (mmol this compound/mg/min) | [9] |

| Aspergillus oryzae | Soluble Starch | 1.3 - 1.4 | 39 (mg/min) | |

| Ganoderma tsugae | Soluble Starch | 1.3 | - | [10] |

Cellular Uptake and Metabolism of this compound

Once generated, this compound must be transported across the cell membrane to be utilized as a carbon and energy source. This process has been extensively studied in microorganisms, particularly in the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli.

This compound Transport in Saccharomyces cerevisiae

In S. cerevisiae, the uptake of maltose (B56501) and this compound is a critical factor in brewing and other fermentation industries. Several α-glucoside transporters are involved, and their expression is tightly regulated. The main transporters capable of importing this compound are encoded by the AGT1 (also known as MTY1) and some alleles of MALx1 genes.[4][11] These transporters function as proton symporters, utilizing the electrochemical gradient to drive sugar uptake. The affinity and capacity of these transporters for this compound vary, influencing the efficiency of its fermentation.

| Transporter | Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |

| AGT1 | Saccharomyces cerevisiae | This compound | 36 ± 2 | - | [2][12] |

| MTY1 | Saccharomyces carlsbergensis | This compound | 16 - 27 | - | [1][3] |

| MTY1 | Saccharomyces carlsbergensis | Maltose | 61 - 88 | - | [1][3] |

| MAL31 | Saccharomyces cerevisiae | This compound | - | - | [13] |

| MAL61 | Saccharomyces cerevisiae | This compound | - | - | [13] |

| High-affinity system | Saccharomyces cerevisiae | Maltose | ~5 | - | [2] |

| Low-affinity system | Saccharomyces cerevisiae | Maltose | ~30 | - | [2] |

This compound Transport in Escherichia coli

In E. coli, the uptake of maltose and maltodextrins, including this compound, is mediated by the well-characterized maltose transport system, an ATP-binding cassette (ABC) transporter. This system consists of a periplasmic maltose-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[9][14] MBP binds this compound in the periplasm with high affinity and delivers it to the MalFGK2 complex, which then utilizes the energy from ATP hydrolysis to translocate the sugar into the cytoplasm.

| Transport System | Organism | Substrate | Apparent Km (μM) | Vmax (nmol/min/108 cells) | Reference |

| Maltose Transport System | Escherichia coli K12 | Maltose | 1 | 2.0 | [8][15] |

| Maltose Transport System | Escherichia coli K12 | This compound | 2 | 1.1 | [8][15] |

Once inside the cell, this compound is typically hydrolyzed into glucose monomers by intracellular α-glucosidases (maltases), which can then enter the central glycolytic pathway to generate ATP and metabolic intermediates.

This compound as a Signaling Molecule: The MalT Regulon in E. coli

Beyond its role as a nutrient, this compound functions as a crucial signaling molecule in the regulation of gene expression. In E. coli, this compound is the specific inducer of the maltose regulon, which comprises the genes necessary for the uptake and metabolism of maltodextrins. The key transcriptional activator of this regulon is the MalT protein.

The activity of MalT is allosterically regulated by the binding of both ATP and this compound.[14][16] In the absence of this compound, MalT is in an inactive, monomeric state. The binding of this compound and ATP induces a conformational change in MalT, promoting its oligomerization into an active form that can bind to specific DNA sequences, known as MalT boxes, located in the promoter regions of the mal genes.[16] This binding event then recruits RNA polymerase, leading to the transcription of the maltose operons and the synthesis of the proteins required for maltodextrin (B1146171) utilization. The MalK subunit of the ABC transporter also plays a regulatory role by interacting with and inhibiting MalT in the absence of substrate transport.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Enzymatic Assay of α-Amylase Activity

This protocol is adapted from established methods for determining α-amylase activity using a soluble starch substrate.

Principle: α-amylase hydrolyzes starch to produce reducing sugars. The amount of reducing sugar produced is quantified colorimetrically using the dinitrosalicylic acid (DNS) method.

Reagents:

-

Phosphate (B84403) Buffer (50 mM, pH 6.9): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water to achieve the desired pH.

-

Soluble Starch Solution (1% w/v): Suspend 1 g of soluble potato starch in a small amount of cold phosphate buffer. Add this slurry to 80 mL of boiling phosphate buffer with constant stirring. Continue boiling for 2 minutes, then cool to room temperature and adjust the final volume to 100 mL with phosphate buffer.

-

α-Amylase Solution: Prepare a stock solution of the enzyme in cold phosphate buffer. Dilute to the desired working concentration immediately before use.

-

Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve completely. Bring the final volume to 100 mL with deionized water. Store in a dark bottle at room temperature.

-

Maltose Standard Solutions: Prepare a series of maltose standards (e.g., 0.1 to 1.0 mg/mL) in phosphate buffer.

Procedure:

-

Enzyme Reaction:

-

Pipette 0.5 mL of the 1% starch solution into a series of test tubes.

-

Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 0.5 mL of the appropriately diluted α-amylase solution to each tube. For the blank, add 0.5 mL of phosphate buffer instead of the enzyme solution.

-

Incubate the reaction for a specific time (e.g., 10 minutes).

-

-

Stopping the Reaction and Color Development:

-

Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

-

Heat the tubes in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature and add 8.5 mL of deionized water to each.

-

-

Measurement:

-

Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

-

Prepare a standard curve using the maltose standards treated with DNS reagent in the same manner.

-

-

Calculation:

-

Determine the amount of reducing sugar (maltose equivalents) produced in the enzyme reaction from the standard curve.

-

One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

-

Quantification of this compound in Fermentation Broth by HPLC-RID

This protocol provides a step-by-step guide for the analysis of this compound in fermentation samples using High-Performance Liquid Chromatography with Refractive Index Detection.

Instrumentation:

-

HPLC system equipped with a refractive index detector (RID).

-

Carbohydrate analysis column (e.g., Aminex HPX-87H).

-

Data acquisition and processing software.

Reagents:

-

Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water. Filter and degas before use.

-

This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) for 10 minutes to pellet cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 60°C) and the RID temperature (e.g., 40°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.

-

Run the analysis for a sufficient time to allow for the elution of all components of interest.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for this compound in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve, taking into account any dilution factors.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. takara.co.kr [takara.co.kr]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme kinetic approach for mechanistic insight and predictions of in vivo starch digestibility and the glycaemic index of foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Does Starch Structure Impact Amylolysis? Review of Current Strategies for Starch Digestibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of the maltose transport system reveal a mechanism for coupling ATP hydrolysis to substrate translocation without direct recognition of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 15. Maltose and this compound Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. search.library.ucla.edu [search.library.ucla.edu]

The Occurrence and Analysis of Maltotriose in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a key carbohydrate in various biological and industrial processes. Its natural occurrence is primarily a result of the enzymatic breakdown of starch. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its analysis, and a visualization of the key metabolic pathways in which it is involved.

Natural Sources and Occurrence of this compound

This compound is found in a variety of natural sources, often as an intermediate product of starch hydrolysis. Its presence is notable in germinating grains, certain food products derived from grains, and honey.

Plants and Grains

During the germination of cereal grains, endogenous α-amylases break down stored starch into smaller oligosaccharides, including this compound. This process, known as malting, is fundamental in the production of beverages like beer.

-

Malted Grains: Malted barley is a primary source of this compound. In a typical all-malt brewer's wort, this compound constitutes approximately 15% to 20% of the total carbohydrate content.[1] A study on three South Korean barley cultivars (Heugho, Hopum, and Kwangmaeg) demonstrated that the this compound content increases after malting, with the Heugho cultivar showing the highest levels among the fermentable sugars.[2] While barley is the most common malted grain, other cereals like wheat, rye, and oats are also used in malting and thus contain this compound.[3]

-

Cereal Grains: Raw, ungerminated cereal grains contain minimal amounts of free this compound. However, analyses of wheat, triticale, and barley have shown the presence of monosaccharides, disaccharides, and oligosaccharides, with the specific composition varying between species.[4]

Food Products

The enzymatic processing of starch-rich ingredients leads to the presence of this compound in various food products.

-

Beer: As a significant component of brewer's wort, residual this compound is found in the final product. The concentration in finished beers typically ranges from 1.10 to 2.50 g/L.[5]

-

Honey: this compound is a minor component of honey, with its concentration varying depending on the floral source and enzymatic activity. A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of sugars in honey established a limit of quantification for this compound between 0.03 and 0.4 g/100g of honey.

Microorganisms

This compound can be metabolized by various microorganisms and is an important intermediate in microbial carbohydrate metabolism.

-

Escherichia coli: This bacterium can form maltose (B56501) and this compound endogenously from glucose and glucose-1-phosphate. This internal production is independent of the enzymes of the maltose system.

Quantitative Data Summary

The following table summarizes the quantitative occurrence of this compound in various natural sources as reported in the scientific literature.

| Natural Source | Concentration of this compound | Analytical Method | Reference |

| All-Malt Brewer's Wort | 15% - 20% of total carbohydrates | Not Specified | [1] |

| Finished Beer | 1.10 - 2.50 g/L | HPLC-ELSD | [5] |

| Honey | Limit of Quantification: 0.03 - 0.4 g/100g | NMR Spectroscopy | |

| Malted Barley (Heugho cultivar) | Highest among fermentable sugars | Not Specified | [2] |

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from plant materials, synthesized from established laboratory procedures.

Extraction of Soluble Sugars from Plant Material

This protocol is suitable for the extraction of soluble carbohydrates, including this compound, from grain or other plant tissues.

Materials:

-

Freeze-dried and finely ground plant material

-

80% (v/v) ethanol (B145695)

-

Deionized water

-

Centrifuge tubes (15 mL or 50 mL)

-

Water bath or heating block

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh approximately 100-200 mg of the dried, ground plant material into a centrifuge tube.

-

Add 10 mL of 80% ethanol to the tube.

-

Vortex thoroughly to ensure the sample is fully suspended.

-

Incubate the tubes in a water bath at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge the tubes at 4,000 x g for 10 minutes.

-

Carefully decant the supernatant into a new, clean tube. This fraction contains the soluble sugars.

-